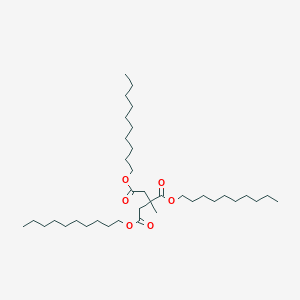![molecular formula C10H17NO B14311023 N-[2-(But-3-en-1-yl)cyclohexylidene]hydroxylamine CAS No. 113410-65-4](/img/structure/B14311023.png)
N-[2-(But-3-en-1-yl)cyclohexylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(But-3-en-1-yl)cyclohexylidene]hydroxylamine is an organic compound characterized by a cyclohexylidene ring substituted with a butenyl group and a hydroxylamine functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(But-3-en-1-yl)cyclohexylidene]hydroxylamine typically involves the following steps:
Formation of the Cyclohexylidene Intermediate: The initial step involves the formation of a cyclohexylidene intermediate. This can be achieved through the reaction of cyclohexanone with an appropriate alkylating agent under basic conditions.
Introduction of the Butenyl Group: The butenyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base such as sodium hydride (NaH) to deprotonate the intermediate, followed by the addition of a butenyl halide.
Hydroxylamine Addition: The final step involves the addition of hydroxylamine to the cyclohexylidene intermediate. This reaction is typically carried out in the presence of an acid catalyst to facilitate the formation of the N-hydroxyimino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
Oxidation: N-[2-(But-3-en-1-yl)cyclohexylidene]hydroxylamine can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction of this compound can yield amines or hydroxylamines, depending on the conditions and reagents used. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: KMnO₄, H₂O₂, and other peroxides.
Reduction: LiAlH₄, NaBH₄, and catalytic hydrogenation.
Substitution: Halides, alkoxides, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted cyclohexylidene derivatives.
科学的研究の応用
Chemistry
In chemistry, N-[2-(But-3-en-1-yl)cyclohexylidene]hydroxylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving hydroxylamine intermediates. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit activity against various diseases, including cancer and infectious diseases.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the synthesis of polymers, coatings, and other advanced materials.
作用機序
The mechanism of action of N-[2-(But-3-en-1-yl)cyclohexylidene]hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
類似化合物との比較
Similar Compounds
N-[2-(Pyrrolidin-1-yl)cyclohexylidene]hydroxylamine: Similar in structure but with a pyrrolidine ring instead of a butenyl group.
N-[2-(Cyclohexylidene)hydroxylamine]: Lacks the butenyl substitution, making it less reactive in certain contexts.
N-[2-(But-3-en-1-yl)cyclohexylidene]amine: Similar but without the hydroxylamine group, affecting its reactivity and applications.
Uniqueness
N-[2-(But-3-en-1-yl)cyclohexylidene]hydroxylamine is unique due to the presence of both the butenyl group and the hydroxylamine functional group. This combination imparts distinct reactivity and allows for a broader range of chemical transformations compared to its analogs.
特性
CAS番号 |
113410-65-4 |
|---|---|
分子式 |
C10H17NO |
分子量 |
167.25 g/mol |
IUPAC名 |
N-(2-but-3-enylcyclohexylidene)hydroxylamine |
InChI |
InChI=1S/C10H17NO/c1-2-3-6-9-7-4-5-8-10(9)11-12/h2,9,12H,1,3-8H2 |
InChIキー |
CUGLRXMHHILALM-UHFFFAOYSA-N |
正規SMILES |
C=CCCC1CCCCC1=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(2-Chloroethyl)-1H-imidazol-4-yl]methanol](/img/structure/B14310945.png)
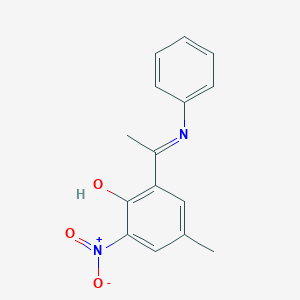

![Acetic acid;[1-(dihydroxymethyl)naphthalen-2-yl] acetate](/img/structure/B14310955.png)
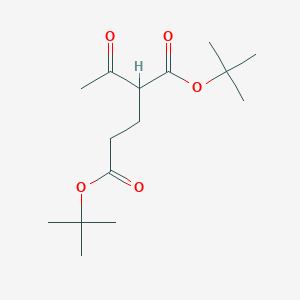
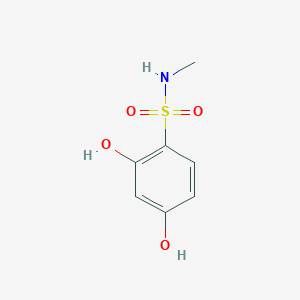
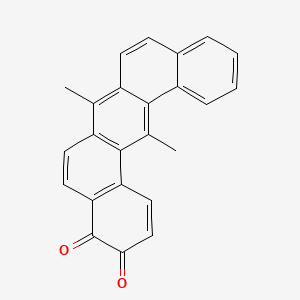
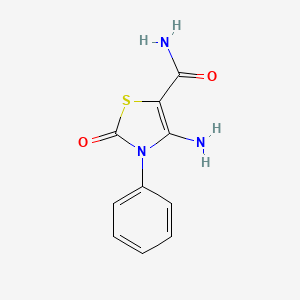
![2,4,9-Trimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14310995.png)
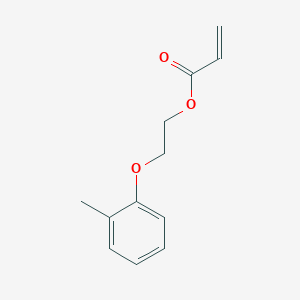
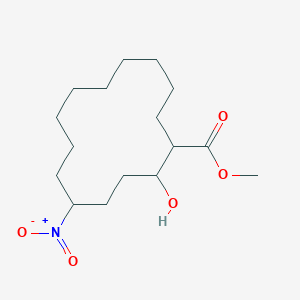
![Benzo[c]thiophene, 1,3-dihydro-1,3-diphenyl-](/img/structure/B14311028.png)
![6-{[([1,1'-Biphenyl]-4-yl)oxy]methyl}-1-hydroxy-4-methylpyridin-2(1H)-one](/img/structure/B14311033.png)
